3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
Overview
Description
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine: is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, iodine, and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the pyridine ring using halogenating agents such as N-chlorosuccinimide, N-fluorobenzenesulfonimide, and iodine monochloride.
Nucleophilic Substitution: The pyrrolidine group is introduced via nucleophilic substitution using pyrrolidine and a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom allows for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
- **Oxidation
Nucleophilic Substitution: Pyrrolidine, sodium hydride, and solvents like dimethylformamide.
Properties
IUPAC Name |
3-chloro-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLXXFMEOMFIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=C2)I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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